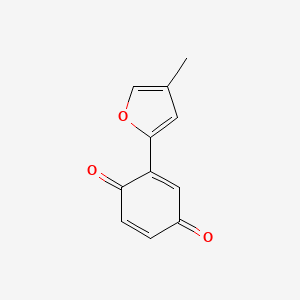
Omphalone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Omphalone is an antibiotic, cytotoxic, and phytotoxic pigment has been isolated from fermentations of a Canadian strain of Lentinellus omphalodes.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Omphalone has been identified as 2-(4-methylfuran-2-yl)-1,4-benzoquinone. Its structure was elucidated through various spectroscopic techniques, confirming its unique chemical properties that contribute to its biological activities .
Antibiotic Applications
This compound has demonstrated significant antibiotic properties against various bacterial strains. The compound's effectiveness stems from its ability to disrupt bacterial cell processes, making it a candidate for further development in antimicrobial therapies.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | Disruption of cell wall synthesis |
| Escherichia coli | 20 µg/mL | Inhibition of protein synthesis |
| Pseudomonas aeruginosa | 25 µg/mL | Interference with metabolic pathways |
Cytotoxic Effects
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. This property suggests potential applications in cancer treatment, where this compound could serve as a lead compound in the development of new anticancer drugs.
Case Study: Cytotoxicity Against Human Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results showed that this compound induced apoptosis in these cells through the activation of caspase pathways.
- MCF-7 Cell Line : IC50 = 30 µg/mL
- A549 Cell Line : IC50 = 35 µg/mL
The mechanism involved the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent apoptosis .
Phytotoxic Applications
This compound has also been studied for its phytotoxic properties, impacting plant growth and development. This characteristic can be harnessed for agricultural applications, particularly in developing natural herbicides.
Table 2: Phytotoxic Effects of this compound on Plant Species
| Plant Species | Concentration (µg/mL) | Observed Effects |
|---|---|---|
| Lactuca sativa | 50 | Inhibition of seed germination |
| Zea mays | 100 | Reduced root elongation |
| Phaseolus vulgaris | 75 | Leaf chlorosis and stunted growth |
Future Research Directions
The promising biological activities of this compound warrant further investigation into its mechanisms of action and potential therapeutic applications. Future studies should focus on:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with target cells.
- Formulation Development : Creating effective delivery systems for this compound in clinical settings.
- Field Trials : Evaluating the effectiveness of this compound as a natural herbicide in agricultural practices.
Propiedades
Número CAS |
107320-38-7 |
|---|---|
Fórmula molecular |
C11H8O3 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
2-(4-methylfuran-2-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H8O3/c1-7-4-11(14-6-7)9-5-8(12)2-3-10(9)13/h2-6H,1H3 |
Clave InChI |
WFZJBXHYSHGECR-UHFFFAOYSA-N |
SMILES |
CC1=COC(=C1)C2=CC(=O)C=CC2=O |
SMILES canónico |
CC1=COC(=C1)C2=CC(=O)C=CC2=O |
Apariencia |
Solid powder |
Key on ui other cas no. |
107320-38-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-(4-methylfuran-2-yl)-1,4-benzoquinone omphalone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















